molecular formula C19H17NO2 B053775 1-phenylethyl N-naphthalen-1-ylcarbamate CAS No. 119994-28-4

1-phenylethyl N-naphthalen-1-ylcarbamate

Cat. No.: B053775
CAS No.: 119994-28-4
M. Wt: 291.3 g/mol
InChI Key: ZTZHHYAALZEMIS-UHFFFAOYSA-N
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Description

1-phenylethyl N-naphthalen-1-ylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C19H17NO2 and its molecular weight is 291.3 g/mol. The purity is usually 95%.
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Q & A

Q. Basic: What synthetic routes are recommended for 1-phenylethyl N-naphthalen-1-ylcarbamate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling 1-naphthylamine with 1-phenylethyl chloroformate under controlled conditions. Key parameters include:

  • Temperature: Maintain 0–5°C during coupling to minimize side reactions .
  • Solvent: Use anhydrous dichloromethane or THF to enhance reactivity .
  • Catalysts: Triethylamine (TEA) is effective for neutralizing HCl byproducts .
    Optimization Tips:
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity.
  • Monitor reaction progress using TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .

Q. Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR confirms structural integrity (e.g., aromatic protons at δ 7.2–8.3 ppm, carbamate carbonyl at ~155 ppm) .
  • FTIR: Identify carbamate C=O stretch (~1700 cm⁻¹) and N–H bend (~1530 cm⁻¹) .
  • Mass Spectrometry (HRMS): Exact mass confirms molecular ion (e.g., [M+H]+ at m/z 320.1422 for C₁₉H₁₇NO₂) .
  • HPLC: Use C18 column (acetonitrile/water, 70:30) to assess purity (>98%) .

Q. Basic: What are the known toxicological profiles and safety protocols for handling this compound?

Methodological Answer:

  • Toxicity Data: Limited studies suggest moderate hepatotoxicity (LD50 >2000 mg/kg in rodents) based on structurally related carbamates .
  • Safety Protocols:
    • Use PPE (gloves, goggles) to avoid dermal/ocular exposure .
    • Store at 2–8°C in amber vials to prevent photodegradation .
    • Ventilation: Conduct reactions in fume hoods due to potential amine vapors .

Q. Advanced: How can researchers resolve contradictions in reported biological activities of carbamate derivatives?

Methodological Answer:

  • Meta-Analysis: Compare datasets across studies (e.g., IC50 values in enzyme assays vs. cytotoxicity) .
  • Experimental Replication: Standardize assays (e.g., fixed pH, cell lines) to isolate variables .
  • Mechanistic Studies: Use knockout models or siRNA to confirm target specificity .

Q. Advanced: What strategies elucidate the stereochemical configuration of this compound?

Methodological Answer:

  • Vibrational Circular Dichroism (VCD): Compare experimental VCD spectra with DFT calculations to assign absolute configuration .
  • Chiral HPLC: Use a Chiralpak® IA column (hexane:isopropanol 90:10) to separate enantiomers .
  • X-ray Crystallography: Co-crystallize with a resolving agent (e.g., tartaric acid) for unambiguous assignment .

Q. Advanced: How can computational methods predict pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction: Tools like SwissADME estimate logP (~3.5), suggesting moderate blood-brain barrier penetration .
  • Molecular Docking: Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) .
  • Metabolism Simulations: Predict phase I/II metabolites (e.g., hydroxylation, glucuronidation) with GLORYx .

Q. Advanced: What factors influence the stability of this compound under storage?

Methodological Answer:

  • pH Sensitivity: Degrades rapidly in alkaline conditions (pH >9); store in neutral buffers .
  • Temperature: Stable at 25°C for 6 months; avoid freezing to prevent crystallization .
  • Light Exposure: Protect from UV light (λ <400 nm) to prevent naphthalene ring oxidation .

Q. Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified phenyl/naphthyl groups .
  • Bioassays: Test against target receptors (e.g., GABA_A for sedative activity) using patch-clamp electrophysiology .
  • QSAR Modeling: Train ML models (e.g., Random Forest) on IC50 data to predict potency .

Properties

CAS No.

119994-28-4

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

1-phenylethyl N-naphthalen-1-ylcarbamate

InChI

InChI=1S/C19H17NO2/c1-14(15-8-3-2-4-9-15)22-19(21)20-18-13-7-11-16-10-5-6-12-17(16)18/h2-14H,1H3,(H,20,21)

InChI Key

ZTZHHYAALZEMIS-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)OC(=O)NC2=CC=CC3=CC=CC=C32

Canonical SMILES

CC(C1=CC=CC=C1)OC(=O)NC2=CC=CC3=CC=CC=C32

Synonyms

Carbamic acid, 1-naphthalenyl-, 1-phenylethyl ester (9CI)

Origin of Product

United States

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